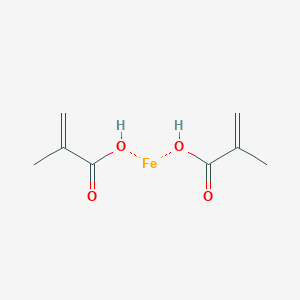
Iron methacrylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Iron(3+) methacrylate can be synthesized through various methods. One common approach involves the reaction of iron(III) chloride with sodium methacrylate in an aqueous medium. The reaction typically proceeds as follows:
FeCl3+3NaO2CCH2CH3→Fe(O2CCH2CH3)3+3NaCl
The reaction is usually carried out at room temperature, and the product can be isolated by filtration and subsequent drying.
Industrial Production Methods
Industrial production of iron(3+) methacrylate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification steps may include recrystallization or solvent extraction to obtain high-purity iron(3+) methacrylate.
Análisis De Reacciones Químicas
Types of Reactions
Iron(3+) methacrylate can undergo various chemical reactions, including:
Oxidation-Reduction Reactions: Iron(3+) can be reduced to iron(2+) under appropriate conditions.
Substitution Reactions: The methacrylate ligands can be substituted with other ligands, such as acetates or phosphates.
Polymerization Reactions: Iron(3+) methacrylate can act as a catalyst in the polymerization of methacrylate monomers.
Common Reagents and Conditions
Reducing Agents: Sodium borohydride or hydrazine can be used to reduce iron(3+) to iron(2+).
Substitution Reagents: Acetic acid or phosphoric acid can facilitate ligand exchange reactions.
Polymerization Conditions: The compound can be used in radical polymerization reactions, often in the presence of initiators like azobisisobutyronitrile (AIBN).
Major Products
Reduced Iron Complexes: Iron(2+) methacrylate.
Substituted Complexes: Iron(3+) acetate or iron(3+) phosphate.
Polymers: Poly(methyl methacrylate) or copolymers with other vinyl monomers.
Aplicaciones Científicas De Investigación
Iron(3+) methacrylate has a wide range of applications in scientific research:
Polymer Chemistry: It is used as a catalyst in the polymerization of methacrylate monomers to produce high-performance polymers.
Materials Science: The compound is utilized in the synthesis of functional materials with specific properties, such as enhanced mechanical strength or thermal stability.
Biomedical Engineering: Iron(3+) methacrylate-based hydrogels are explored for tissue engineering and drug delivery applications.
Environmental Science: The compound is investigated for its potential use in water purification and treatment processes.
Mecanismo De Acción
The mechanism by which iron(3+) methacrylate exerts its effects is primarily through its ability to coordinate with various ligands and participate in redox reactions. In polymerization reactions, iron(3+) methacrylate can generate radicals that initiate the polymerization process. The iron center can also facilitate electron transfer processes, making it an effective catalyst in various chemical reactions.
Comparación Con Compuestos Similares
Similar Compounds
- Iron(3+) acetate
- Iron(3+) phosphate
- Iron(3+) chloride
Comparison
Iron(3+) methacrylate is unique due to its methacrylate ligands, which impart specific reactivity and functionality. Compared to iron(3+) acetate and iron(3+) phosphate, iron(3+) methacrylate is more suitable for polymerization reactions due to the presence of the vinyl group in the methacrylate ligand. This makes it particularly valuable in the synthesis of methacrylate-based polymers and copolymers.
Propiedades
Número CAS |
94275-77-1 |
|---|---|
Fórmula molecular |
C12H18FeO6 |
Peso molecular |
314.11 g/mol |
Nombre IUPAC |
iron;2-methylprop-2-enoic acid |
InChI |
InChI=1S/3C4H6O2.Fe/c3*1-3(2)4(5)6;/h3*1H2,2H3,(H,5,6); |
Clave InChI |
OPAZTINKEZESAA-UHFFFAOYSA-N |
SMILES |
CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].CC(=C)C(=O)[O-].[Fe+3] |
SMILES canónico |
CC(=C)C(=O)O.CC(=C)C(=O)O.CC(=C)C(=O)O.[Fe] |
Sinónimos |
IRON III METHACRYLATE; METHACRYLIC ACID, IRON (III) SALT; METHACRYLATE, IRON (III); iron methacrylate; Iron III Methacrylate 95%; EINECS 304-465-3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















